Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
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Overview
Description
Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound belonging to the class of oxazepines. Oxazepines are seven-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure. This particular compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The use of catalysts such as copper can enhance the efficiency of the reaction. Additionally, the reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Another oxazepine derivative with similar pharmacological activities.
Macrooxazoles: Oxazole derivatives with antimicrobial and cytotoxic activities.
Uniqueness
Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other oxazepine derivatives .
Properties
Molecular Formula |
C17H14FNO4 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
methyl 4-(3-fluorophenyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C17H14FNO4/c1-22-17(21)11-5-6-15-12(7-11)9-19(16(20)10-23-15)14-4-2-3-13(18)8-14/h2-8H,9-10H2,1H3 |
InChI Key |
RYVXMPCBUCSEAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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